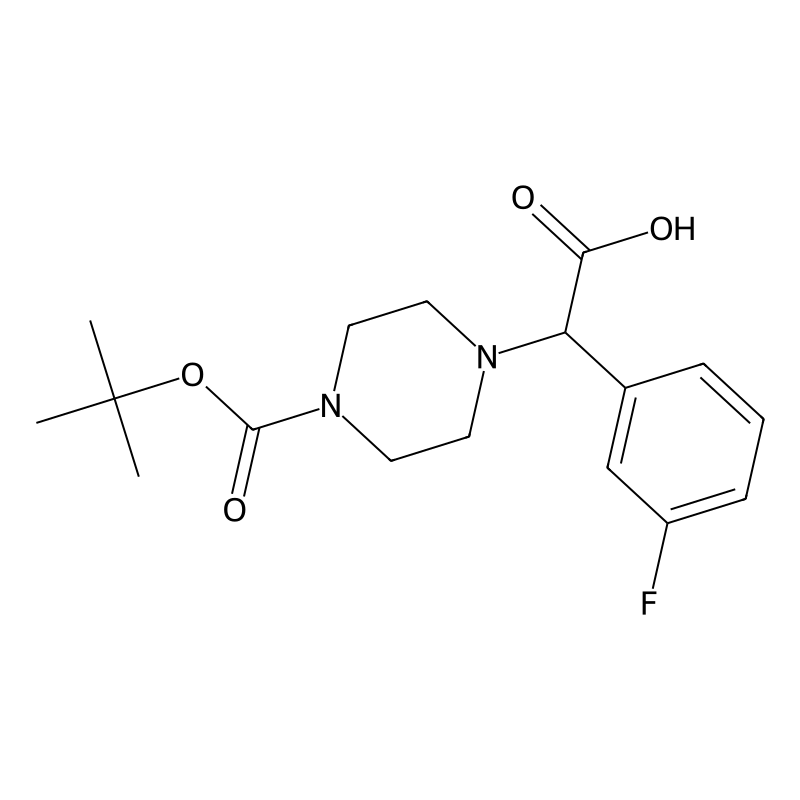

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a synthetic compound characterized by the presence of a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, a 3-fluorophenyl group, and an acetic acid moiety. Its chemical formula is , and it falls under the category of piperazine derivatives, which are significant in medicinal chemistry due to their diverse biological activities and applications in drug development.

- Oxidation: The acetic acid moiety can be oxidized to form carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The fluorophenyl group or the acetic acid moiety can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group with nucleophiles such as amines or thiols.

Major Products- Oxidation: Produces carboxylic acids or ketones.

- Reduction: Produces alcohols or amines.

- Substitution: Yields various substituted derivatives depending on the nucleophile used.

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid exhibits significant biological activity, particularly in the field of medicinal chemistry. It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound may interact with neurotransmitter receptors, modulating their activity and influencing metabolic pathways through enzyme inhibition.

The synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid typically involves several key steps:

- Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine, yielding 1-Boc-piperazine.

- Formation of Fluorophenyl Acetic Acid: The fluorophenyl acetic acid moiety can be synthesized through a Friedel-Crafts acylation reaction involving fluorobenzene and chloroacetic acid using a Lewis acid catalyst like aluminum chloride.

- Coupling Reaction: The protected piperazine and fluorophenyl acetic acid are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide in the presence of a catalyst like 4-dimethylaminopyridine.

Interaction studies indicate that 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid may bind to various biological targets, including neurotransmitter receptors such as serotonin and dopamine receptors. These interactions are crucial for understanding its pharmacological effects and potential therapeutic uses. Further studies are necessary to elucidate specific interactions and mechanisms at play.

Several compounds share structural similarities with 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Boc-piperazinyl)-2-phenylacetic acid | Lacks the fluorine atom | May have different biological activity due to lack of fluorine |

| 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid | Fluorine atom in a different position | Potentially alters reactivity and interactions |

| 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid | Contains chlorine instead of fluorine | Chlorine may influence chemical properties |

Uniqueness

The presence of the fluorine atom in the 3-position of the phenyl ring significantly impacts the electronic properties, reactivity, and interactions with biological targets, making this compound unique compared to its analogs.